molecular formula C16H17FN2O2S B12012179 (5E)-2-(2,6-dimethyl-4-morpholinyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one

(5E)-2-(2,6-dimethyl-4-morpholinyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B12012179
M. Wt: 320.4 g/mol
InChI Key: SNUZYPNRQAUKCE-VGOFMYFVSA-N
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Description

(5E)-2-(2,6-dimethyl-4-morpholinyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains a thiazole ring, a morpholine ring, and a fluorobenzylidene moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-2-(2,6-dimethyl-4-morpholinyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions using appropriate morpholine derivatives.

    Addition of the Fluorobenzylidene Moiety: The final step involves the condensation of the thiazole intermediate with a fluorobenzaldehyde derivative under acidic or basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the double bond in the fluorobenzylidene moiety, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the morpholine ring or the fluorobenzylidene moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(5E)-2-(2,6-dimethyl-4-morpholinyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-2-(2,6-dimethyl-4-morpholinyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    (5E)-2-(2,6-dimethyl-4-morpholinyl)-5-(4-chlorobenzylidene)-1,3-thiazol-4(5H)-one: Similar structure with a chlorine atom instead of fluorine.

    (5E)-2-(2,6-dimethyl-4-morpholinyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one: Similar structure with a bromine atom instead of fluorine.

    (5E)-2-(2,6-dimethyl-4-morpholinyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one: Similar structure with a methyl group instead of fluorine.

Uniqueness: The presence of the fluorine atom in (5E)-2-(2,6-dimethyl-4-morpholinyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one imparts unique electronic and steric properties, which can influence its reactivity, biological activity, and overall chemical behavior compared to its analogs.

Properties

Molecular Formula

C16H17FN2O2S

Molecular Weight

320.4 g/mol

IUPAC Name

(5E)-2-(2,6-dimethylmorpholin-4-yl)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C16H17FN2O2S/c1-10-8-19(9-11(2)21-10)16-18-15(20)14(22-16)7-12-3-5-13(17)6-4-12/h3-7,10-11H,8-9H2,1-2H3/b14-7+

InChI Key

SNUZYPNRQAUKCE-VGOFMYFVSA-N

Isomeric SMILES

CC1CN(CC(O1)C)C2=NC(=O)/C(=C\C3=CC=C(C=C3)F)/S2

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CC=C(C=C3)F)S2

Origin of Product

United States

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